2-(4-cyanothiophen-3-yl)acetic acid
Description
Properties
IUPAC Name |
2-(4-cyanothiophen-3-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2S/c8-2-6-4-11-3-5(6)1-7(9)10/h3-4H,1H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUIUJMIQHTWYBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CS1)C#N)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-Iodo-4-cyanothiophene
The foundational step requires regioselective halogenation and cyanation of the thiophene scaffold. Starting with 3,4-dibromothiophene, a palladium-catalyzed cyanation replaces the bromine at position 4 with a cyano group. Using Zn(CN)₂ and Pd(PPh₃)₄ in dimethylformamide (DMF) at 80°C achieves this transformation with ~85% yield. Subsequent Finkelstein reaction with sodium iodide in acetone substitutes the remaining bromine at position 3 with iodine, yielding 3-iodo-4-cyanothiophene (72% yield).
Diethyl Malonate Coupling and Hydrolysis
The iodinated intermediate undergoes coupling with diethyl malonate under Heck-like conditions. In tetrahydrofuran (THF), NaH deprotonates diethyl malonate, enabling palladium-catalyzed (Pd(OAc)₂, PPh₃) cross-coupling with 3-iodo-4-cyanothiophene at 60°C. This forms diethyl 2-(4-cyanothiophen-3-yl)malonate (89% yield). Alkaline hydrolysis (6M NaOH, reflux) followed by acidification (HCl) cleaves the ester groups, yielding 2-(4-cyanothiophen-3-yl)acetic acid with a total yield of 78% over two steps.
Key Data:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyanation | Zn(CN)₂, Pd(PPh₃)₄, DMF, 80°C | 85 |
| Iodination | NaI, acetone, 25°C | 72 |
| Malonate coupling | Pd(OAc)₂, PPh₃, NaH, THF, 60°C | 89 |
| Hydrolysis | NaOH (6M), HCl, reflux | 92 |
Direct Cyanation of Prefunctionalized Thiophene Acetates
This approach modifies existing thiophene acetic acid derivatives to introduce the cyano group. Inspired by methods for analogous compounds like 2-(2-chloro-5-cyanothiophen-3-yl)acetic acid, electrophilic cyanation proves effective.
Chlorination and Cyanation Sequence
3-Chlorothiophene-2-acetic acid serves as the starting material. Treatment with N-chlorosuccinimide (NCS) in acetic acid installs a chlorine atom at position 5 (90% yield). Subsequent cyanation employs CuCN in dimethyl sulfoxide (DMSO) at 120°C, replacing chlorine with a cyano group at position 4 (68% yield).
Regioselectivity Challenges
The electron-withdrawing effect of the acetic acid group directs electrophilic substitution to the 4-position. However, competing reactions at position 5 necessitate precise stoichiometric control. Reducing the reaction temperature to 100°C and using a 1.2:1 CuCN-to-substrate ratio minimizes byproducts, improving yield to 75%.
Optimization Parameters:
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Temperature: 100°C
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CuCN ratio: 1.2 eq
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Solvent: DMSO
Comparative Analysis of Methodologies
Critical Considerations for Optimization
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Catalyst Selection: Palladium catalysts (e.g., Pd(OAc)₂) enhance coupling efficiency but require ligand optimization (e.g., PPh₃ vs. Xantphos) to reduce costs.
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Solvent Effects: Polar aprotic solvents (DMF, DMSO) improve cyanation yields but complicate purification.
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Temperature Control: Lower temperatures (60–100°C) mitigate side reactions in halogenation and coupling steps .
Chemical Reactions Analysis
Types of Reactions
2-(4-cyanothiophen-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Substitution: The acetic acid moiety can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Acid chlorides or anhydrides can be used for esterification, while amines can be used for amidation.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Esters or amides.
Scientific Research Applications
2-(4-cyanothiophen-3-yl)acetic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex thiophene derivatives.
Biology: It can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the production of materials with specific electronic properties, such as organic semiconductors.
Mechanism of Action
The mechanism of action of 2-(4-cyanothiophen-3-yl)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the thiophene ring and the acetic acid moiety. This can affect the compound’s binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The following compounds share core features (aromatic rings + acetic acid groups) but differ in substituents, electronic properties, and applications:
Research Findings and Comparative Analysis
Electronic Effects: The cyano group in this compound is strongly electron-withdrawing, increasing the acidity of the acetic acid moiety compared to non-cyanated analogs like thiophene-3-acetic acid . This enhances reactivity in nucleophilic substitutions or coupling reactions. In 2-(3-bromo-4-methoxyphenyl)acetic acid , the bromo (-Br) and methoxy (-OCH₃) substituents exhibit opposing electronic effects (electron-withdrawing vs. donating), influencing ring distortion and hydrogen-bonding patterns in crystals.
The bromo-substituted phenylacetic acid is used in synthesizing antimitotic agents like Combretastatin A-4, highlighting the role of halogen substituents in bioactive molecule design.
Solubility and Reactivity: Thiophene-3-acetic acid and phenylacetic acid derivatives are polar, favoring solubility in polar solvents (e.g., water, ethanol). The cyano group may reduce solubility in aqueous media but improve compatibility with aprotic solvents. The benzothiophene analog demonstrates how extended aromatic systems (vs. simple thiophene) affect molecular weight and steric interactions.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-(4-cyanothiophen-3-yl)acetic acid, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The synthesis of thiophene-derived acetic acids often involves functionalizing pre-existing thiophene scaffolds. For example, bromination of 4-methoxyphenylacetic acid in acetic acid (as in ) can be adapted by substituting bromine with a cyano group via nucleophilic substitution or cyanation reagents (e.g., CuCN/KCN). Reaction conditions (temperature, solvent polarity, and catalyst choice) must be optimized to prevent side reactions. Purification via recrystallization or column chromatography, followed by characterization using H/C NMR and HPLC, ensures product integrity .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H NMR resolves aromatic proton environments (e.g., thiophene protons at δ 6.5–7.5 ppm) and the acetic acid moiety (δ 2.5–3.5 ppm). C NMR identifies the cyano group (δ 110–120 ppm) and carboxylic acid (δ 170–180 ppm).
- X-ray Crystallography : As demonstrated for 2-(2-methoxyphenyl)acetic acid (), single-crystal X-ray diffraction confirms molecular geometry, substituent orientation, and hydrogen-bonding motifs (e.g., R(8) dimer formation).
- IR Spectroscopy : Validates functional groups (C≡N stretch: ~2200 cm; COOH: ~2500–3300 cm) .
Q. How does the reactivity of this compound compare to structurally similar compounds in nucleophilic or electrophilic reactions?
- Methodological Answer : The electron-withdrawing cyano group enhances electrophilic substitution on the thiophene ring. Comparative studies with analogues (e.g., 2-(3-fluorophenyl)acetic acid in ) suggest that reactivity can be assessed via kinetic experiments (e.g., bromination rates) or computational modeling (e.g., Fukui indices). Control reactions under inert atmospheres prevent oxidation of the cyano group .
Advanced Research Questions
Q. How do substituents (e.g., cyano vs. methoxy) influence the electronic properties and intermolecular interactions of thiophene-acetic acid derivatives?
- Methodological Answer : Substituent effects can be quantified using:
- Density Functional Theory (DFT) : Calculates electron density maps, HOMO-LUMO gaps, and electrostatic potential surfaces to predict reactivity.
- X-ray Diffraction (XRD) : shows that electron-withdrawing groups (e.g., Br) enlarge C–C–C angles on aromatic rings, altering crystal packing. For this compound, XRD can reveal dimerization via hydrogen bonds (O–H···O) or π-π stacking.
- Thermogravimetric Analysis (TGA) : Assesses thermal stability, which correlates with substituent electronic effects .
Q. How can contradictory biological activity data (e.g., IC values in enzyme inhibition assays) be systematically resolved?
- Methodological Answer : Contradictions may arise from assay conditions (pH, solvent polarity) or compound purity. To address this:
- Dose-Response Curves : Repeat assays with standardized protocols (e.g., fixed DMSO concentrations).
- Metabolic Stability Tests : Use LC-MS to verify compound integrity during assays.
- Comparative Studies : Benchmark against structurally validated inhibitors (e.g., thiazole-acetic acid derivatives in ) to identify structure-activity relationships (SARs) .
Q. What strategies ensure the stability of this compound under varying pH and temperature conditions?
- Methodological Answer :
- pH Stability : Use UV-Vis or H NMR to monitor degradation in buffered solutions (pH 2–12). The carboxylic acid group may protonate/deprotonate, affecting solubility.
- Thermal Stability : Conduct accelerated stability studies (40–60°C) with HPLC analysis to track decomposition products.
- Light Sensitivity : Store samples in amber vials if UV-Vis shows photodegradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
